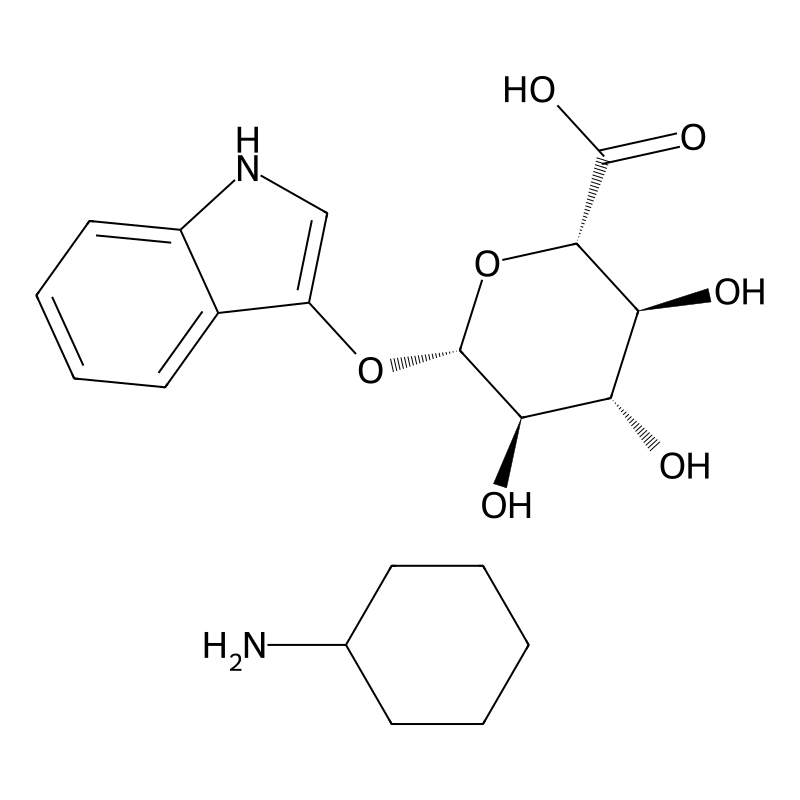

3-Indolyl--D-glucuronideCyclohexylammoniumsalt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

3-Indolyl-β-D-glucuronide cyclohexylammonium salt (IBDG-CHA) is a stable, chromogenic substrate engineered for the specific detection of β-glucuronidase (GUS) activity. Upon enzymatic hydrolysis, the compound releases an indoxyl moiety that rapidly oxidizes to form an insoluble, pure indigo blue precipitate [1]. In industrial procurement and assay development, the cyclohexylammonium (CHA) salt formulation is prioritized over traditional sodium salts due to its crystallinity, non-hygroscopic nature, and extended shelf life . It serves as a core diagnostic reagent in environmental water monitoring, food safety testing, and molecular biology, providing a single-step visual confirmation of Escherichia coli without the need for secondary lethal assays[1].

Substituting IBDG-CHA with the ubiquitous benchmark X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) or with sodium salt variants introduces critical assay and handling deviations. While X-Gluc produces a highly localized dichloro-dibromoindigo precipitate used for pinpoint plant histochemistry, its dense precipitate can obscure colony morphology and inhibit quantitative enumeration in membrane filter assays [1]. Unsubstituted IBDG produces a distinct pure indigo blue that supports macroscopic colony counting without inducing precipitate toxicity [1]. Furthermore, substituting the CHA salt with a generic sodium salt introduces hygroscopic instability; sodium glucuronides are prone to spontaneous chemical hydrolysis during storage, which elevates background chromogenesis (false positives) and reduces the reagent's reliable shelf life .

Crystalline Stability and Shelf Life Extension via CHA Salt Formulation

The cyclohexylammonium (CHA) salt of 3-indolyl-β-D-glucuronide provides critical handling advantages over amorphous sodium salts. CHA salts form highly stable, non-hygroscopic crystalline solids that resist spontaneous hydrolysis, maintaining ≥98% purity for ≥48 months when stored desiccated at -20°C . In contrast, sodium salts of glucuronides readily absorb atmospheric moisture, leading to accelerated degradation and elevated background blueing (false positives) in uninoculated media .

| Evidence Dimension | Storage stability and spontaneous hydrolysis resistance |

| Target Compound Data | IBDG-CHA (≥48 months shelf life at -20°C, minimal baseline chromogenesis) |

| Comparator Or Baseline | Sodium glucuronide salts (hygroscopic, prone to rapid baseline degradation) |

| Quantified Difference | >4x extension in reliable shelf life with suppressed background signal |

| Conditions | Desiccated storage at -20°C |

Procurement teams must prioritize CHA salts to prevent costly lot-to-lot variability and false-positive assay results caused by degraded, hygroscopic reagents.

Enhanced Target Recovery in Membrane Filter Assays

In standardized water quality testing, the choice of chromogen directly impacts bacterial recovery rates. When formulated into MI agar, indoxyl-β-D-glucuronide recovered 1.8 times as many total coliforms and Escherichia coli compared to the traditional mEndo agar benchmark [1]. Furthermore, the IBDG-based medium significantly suppressed non-target background counts to ≤7%, ensuring that true positive colonies were not obscured by competing microflora [1].

| Evidence Dimension | Target colony recovery and background suppression |

| Target Compound Data | Indoxyl-β-D-glucuronide in MI agar (1.8x recovery, ≤7% background) |

| Comparator Or Baseline | Standard mEndo agar (Baseline recovery, high background interference) |

| Quantified Difference | 80% increase in target recovery with statistically significant background reduction |

| Conditions | Membrane filter enumeration of natural and spiked water samples |

Higher recovery rates without background interference ensure strict compliance with environmental water safety regulations and reduce false-negative reporting.

Single-Step Diagnostic Specificity Eliminating Lethal Assays

Traditional Escherichia coli detection methods often require secondary, lethal indole-staining steps to confirm presumptive positives. The incorporation of indoxyl-β-D-glucuronide into primary plating media (such as MacConkey agar) allows for direct, single-step visual differentiation. In clinical and environmental trials, IBDG achieved 88-90% sensitivity and 100% specificity for E. coli, producing distinct deep blue colonies [1]. This eliminates the labor and material costs associated with secondary confirmation assays [1].

| Evidence Dimension | Diagnostic specificity and workflow steps |

| Target Compound Data | IBDG-supplemented media (100% specificity, 1-step visual confirmation) |

| Comparator Or Baseline | Traditional lactose-fermentation media (Requires secondary lethal indole test) |

| Quantified Difference | Eliminates secondary testing while maintaining 100% specificity |

| Conditions | Direct plating and differentiation of E. coli from non-target Enterobacteriaceae |

Streamlining detection into a single, non-lethal step reduces technician hands-on time and accelerates time-to-result in high-throughput testing facilities.

Regulatory Water Quality Compliance Monitoring

IBDG-CHA is a highly effective chromogen for formulating MI agar and other membrane filtration media used in municipal water testing. Its ability to yield a distinct indigo blue precipitate without inhibiting colony growth ensures accurate, high-recovery enumeration of Escherichia coli in both potable and non-potable water samples[1].

High-Throughput Food and Beverage Safety Screening

In hydrophobic grid membrane filter (HGMF) and direct plating methods, IBDG-CHA provides a non-lethal, single-step visual confirmation of Escherichia coli contamination in raw meats, dairy, and vegetables. This eliminates the need for secondary indole testing, significantly reducing assay turnaround time and material costs [2].

Multiplexed Reporter Gene (GUS) Assays

For molecular biology applications requiring the simultaneous detection of multiple reporter genes, the pure indigo blue precipitate of IBDG-CHA offers a distinct colorimetric hue that can be visually separated from magenta or salmon precipitates generated by other halogenated substrates, enabling clear multiplexed histochemistry[2].

References

- [1] Brenner, K. P., et al. "New medium for the simultaneous detection of total coliform and Escherichia coli in water." Applied and Environmental Microbiology 59.11 (1993): 3534-3544.

- [2] Ley, A., et al. "Indoxyl-beta-D-glucuronide, a novel chromogenic reagent for the specific detection and enumeration of Escherichia coli in environmental samples." Canadian Journal of Microbiology 34.5 (1988): 690-693.